2-Chloro-N-cyclohexyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide 2-Chloro-N-cyclohexyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 5553-25-3
VCID: VC8416869
InChI: InChI=1S/C12H20ClNO3S/c13-8-12(15)14(10-4-2-1-3-5-10)11-6-7-18(16,17)9-11/h10-11H,1-9H2
SMILES: C1CCC(CC1)N(C2CCS(=O)(=O)C2)C(=O)CCl
Molecular Formula: C12H20ClNO3S
Molecular Weight: 293.81 g/mol

2-Chloro-N-cyclohexyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide

CAS No.: 5553-25-3

Cat. No.: VC8416869

Molecular Formula: C12H20ClNO3S

Molecular Weight: 293.81 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-N-cyclohexyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide - 5553-25-3

Specification

CAS No. 5553-25-3
Molecular Formula C12H20ClNO3S
Molecular Weight 293.81 g/mol
IUPAC Name 2-chloro-N-cyclohexyl-N-(1,1-dioxothiolan-3-yl)acetamide
Standard InChI InChI=1S/C12H20ClNO3S/c13-8-12(15)14(10-4-2-1-3-5-10)11-6-7-18(16,17)9-11/h10-11H,1-9H2
Standard InChI Key NEISTALGUSTYIU-UHFFFAOYSA-N
SMILES C1CCC(CC1)N(C2CCS(=O)(=O)C2)C(=O)CCl
Canonical SMILES C1CCC(CC1)N(C2CCS(=O)(=O)C2)C(=O)CCl

Introduction

2-Chloro-N-cyclohexyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide is a complex organic compound with a unique structural composition. It features a cyclohexyl group, a dioxothiolan moiety, and a chloro substituent, which contribute to its chemical reactivity and potential biological activities. This compound is of interest in various fields due to its structural similarities with other biologically active molecules.

Structural Features

The compound's structure includes a cyclohexyl group attached to an acetamide backbone, which is further substituted with a 1,1-dioxo-1lambda6-thiolan-3-yl moiety. This unique combination of functional groups can influence its solubility, reactivity, and biological interactions.

Biological Activities

While specific biological activities of 2-Chloro-N-cyclohexyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide are not extensively documented, compounds with similar structures have shown potential in various therapeutic areas. For instance, related compounds have been studied for antimicrobial and anticancer properties, often acting through mechanisms that involve enzyme inhibition or disruption of cellular processes.

Synthesis and Applications

The synthesis of this compound typically involves multiple steps, starting with the preparation of the dioxothiolan moiety and the cyclohexylamine. The reaction conditions and reagents used can significantly affect the yield and purity of the final product. Continuous flow reactors may be employed to optimize large-scale synthesis.

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with 2-Chloro-N-cyclohexyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide, each with unique aspects:

Compound NameStructural FeaturesUnique Aspects
2-Chloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methyl-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamideContains a thiazolidin derivativeExhibits antimicrobial and anticancer activities
2-Chloro-N-(1,1-dioxothiolan-3-yl)-N-(methoxyethyl)acetamideMethoxyethyl substituentAffects solubility and reactivity
2-Chloro-N-(1,1-dioxidotetrahydrothien-3-yl)-N-(tetrahydrofuran)acetamideTetrahydrofuran moietyAlters interaction with biological targets

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